Product packaging for Donecopride(Cat. No.:)

Donecopride

Cat. No.: B10819268
M. Wt: 393.0 g/mol
InChI Key: FTRZTHFGTILUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Donecopride is a novel multitarget-directed ligand (MTDL) specifically designed for Alzheimer's disease (AD) research. It exhibits a unique dual mechanism of action by functioning as both a partial agonist for the serotonin 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE) . This combined profile is intended to provide both symptomatic and potential disease-modifying effects. As a 5-HT4R agonist with nanomolar affinity (Ki = 8.5-10.4 nM), this compound promotes the non-amyloidogenic cleavage of the amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα (sAPPα) fragment and a reduction in the production of the neurotoxic amyloid-β (Aβ) peptide . Concurrently, its potent inhibition of AChE (IC50 = 16 nM) helps restore cholinergic neurotransmission, which is crucial for memory and learning . Preclinical in vivo studies have demonstrated that this compound can improve memory performance in object recognition tests and exhibit anti-amnesic properties in mouse models of AD, making it a highly promising candidate for investigative neuropharmacology . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33ClN2O2 B10819268 Donecopride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

IUPAC Name

1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one

InChI

InChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3

InChI Key

FTRZTHFGTILUPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N

Origin of Product

United States

Donecopride: a Prototype Multitarget Directed Ligand

Genesis of Donecopride: Historical Context of its Discovery

This compound emerged from a strategic research initiative aimed at developing novel multitarget-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD) pnas.orgnih.govacs.orgfrontiersin.org. The impetus for its creation stemmed from the recognition that AD is a complex, multifactorial neurodegenerative disorder, suggesting that single-target approaches might be insufficient pnas.orgfrontiersin.orgnih.govresearchgate.net. This led to the conceptualization of hybrid molecules capable of simultaneously addressing multiple pathological pathways implicated in AD pnas.orgfrontiersin.orgnih.govresearchgate.netmdpi.com.

The development of this compound specifically involved the pharmacomodulation of RS67333, a known partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R) with documented procognitive effects pnas.orgnih.govfrontiersin.org. Earlier research had also revealed that RS67333 possessed acetylcholinesterase (AChE) inhibitory activity nih.govfrontiersin.org. Building upon this, the research team sought to enhance RS67333's AChE inhibitory capacity to create a single compound that could both restore cholinergic neurotransmission (a hallmark of AD) and promote the release of neurotrophic factors, such as sAPPα, which are beneficial against neurotoxic amyloid-β peptides pnas.orgnih.gov.

This endeavor involved synthesizing and evaluating a series of RS67333 derivatives. Among these, a compound initially identified as MR31147, and later named this compound, demonstrated exceptional in vitro activity against both the human 5-HT4 receptor (h5-HT4R) and human acetylcholinesterase (hAChE) pnas.orgnih.govacs.orgfrontiersin.org. The successful design and validation of this compound were published in the Proceedings of the National Academy of Sciences (PNAS) in 2014, marking a significant step in the pursuit of MTDLs for AD pnas.orgnih.gov.

Conceptual Framework of this compound Design: Merging Pharmacophores

The design of this compound is a prime example of the multitarget-directed ligand (MTDL) strategy, which involves integrating distinct pharmacophores into a single molecular entity frontiersin.orgnih.govresearchgate.netresearchgate.netguidetopharmacology.org. This approach aims to achieve synergistic therapeutic effects by simultaneously engaging multiple biological targets relevant to a disease pnas.orgnih.govresearchgate.netmdpi.commdpi.com.

The core conceptual framework for this compound involved merging the key structural elements responsible for the activity of two established compounds:

RS67333: Contributes the pharmacophore responsible for partial agonism at the 5-HT4 receptor pnas.orgnih.govfrontiersin.org.

Donepezil (B133215): Provides the pharmacophore for acetylcholinesterase (AChE) inhibition frontiersin.orgnih.govguidetopharmacology.org.

These two pharmacophores were linked via an ethyl chain to create the this compound molecule nih.govresearchgate.net. The specific structural modifications, including the introduction of a cyclohexyl moiety, were optimized to balance and potentiate the desired activities at both targets pnas.org.

Table 1: Key Pharmacological Activities of this compound

TargetActivity TypePotency (in vitro)
Human 5-HT4 Receptor (h5-HT4R)Partial AgonistKi = 10.4 nM (affinity) 48.3% intrinsic activity
Acetylcholinesterase (AChE)InhibitorIC50 = 16 nM
APP Secretase (α-secretase)Promotes ReleaseEC50 = 11.3 nM (sAPPα release)

This compound's dual action is designed to offer a comprehensive therapeutic approach for AD. Its AChE inhibition helps to restore the depleted levels of acetylcholine (B1216132), a critical neurotransmitter for cognitive function pnas.orgnih.gov. Concurrently, its 5-HT4 receptor agonism stimulates the release of soluble amyloid precursor protein alpha (sAPPα), a neurotrophic protein that is protective against the neurotoxic amyloid-β peptide and may contribute to disease modification pnas.orgnih.govnih.gov.

Further research also identified that this compound exhibits significant affinity for the sigma 1 receptor (σ1R) mdpi.commdpi.com. This additional interaction has broadened the understanding of its potential therapeutic profile and has inspired subsequent research into MTDLs that combine activities targeting the 5-HT4 receptor, AChE, and σ1R mdpi.commdpi.com.

Primary Receptor Interactions and Enzymatic Inhibition

This compound exerts its effects through interactions with two primary molecular targets: acetylcholinesterase (AChE) and the serotonin 5-HT4 receptor (5-HT4R).

This compound functions as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Its inhibitory activity is multifaceted, engaging both the catalytic core and the peripheral anionic site of the enzyme.

Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Characterization of Catalytic Site Inhibition

This compound is characterized as a potent, mixed-type competitive inhibitor of human AChE. Its inhibitory potency at the catalytic active site (CAS) is significant, with a reported IC50 value of 16 nM for human AChE. nih.govnih.govnih.govpnas.orgsigmaaldrich.com This level of inhibition is comparable to that of established AChE inhibitors like donepezil. nih.gov Furthermore, this compound demonstrates selectivity for AChE over butyrylcholinesterase (BuChE), exhibiting an IC50 of 3.5 µM against BuChE. nih.govsigmaaldrich.com The aryl ketone moiety within this compound's structure is considered important for its activity at the catalytic site. dergipark.org.tr

Modulation of the Peripheral Anionic Site (PAS) of AChE

Beyond its action at the catalytic site, this compound also modulates the Peripheral Anionic Site (PAS) of AChE. nih.govnih.govpnas.orgsemanticscholar.orgpreprints.orgmdpi.comheraldopenaccess.usnih.govnih.govmdpi.com Evidence for this interaction includes its ability to displace propidium (B1200493) iodide from the PAS, a common assay for PAS binding, where it showed 24% inhibition at 10 µM, comparable to the control donepezil (21.5% at 10 µM). nih.gov This dual-site interaction confers a "dual binding site (DBS) inhibitory effect" on AChE. nih.govpnas.org The PAS is known to play a role in AChE's interaction with amyloid-beta (Aβ) peptides, influencing their aggregation. semanticscholar.orgheraldopenaccess.usnih.govnih.govvu.lt

Biochemical Basis of Anti-Amyloid Aggregation Effects via PAS Interaction

The interaction of AChE with the PAS is biochemically linked to its function as a molecular chaperone that accelerates the aggregation of Aβ peptides. semanticscholar.orgheraldopenaccess.usnih.govnih.govvu.lt By binding to the PAS, this compound is hypothesized to counteract this chaperone activity, thereby inhibiting AChE-induced Aβ aggregation. nih.govpnas.org This mechanism contributes to its potential disease-modifying effects in AD. In preclinical studies, chronic administration of this compound in 5XFAD mice resulted in a reduction in amyloid plaque burden. nih.gov Furthermore, in vitro experiments showed that this compound enhances neuronal survival and neurite network integrity in cultures exposed to soluble Aβ peptides. nih.govresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition Profile of this compound

Target SiteInhibition TypeIC50 (Human AChE)Selectivity (vs. BuChE)Reference Interaction
Catalytic SiteMixed-type Competitive16 nMSelective (IC50 = 3.5 µM)Direct inhibition
Peripheral Anionic Site (PAS)Binding/ModulationN/AN/APropidium iodide displacement

This compound is designed as a partial agonist at the serotonin 5-HT4 receptor (5-HT4R), a G protein-coupled receptor involved in various cognitive functions.

Serotonin 5-HT4 Receptor (5-HT4R) Agonism by this compound

Elucidation of Partial Agonist Pharmacological Profile

This compound exhibits potent and selective partial agonism at the human 5-HT4 receptor ((h)5-HT4R). Its binding affinity (Ki) is reported in the nanomolar range, typically around 10.4 nM. nih.govnih.govsigmaaldrich.com Importantly, it demonstrates an intrinsic activity of approximately 48.3% relative to a full agonist, classifying it as a partial agonist. nih.govnih.govpnas.orgsigmaaldrich.com This partial agonism is a key design feature, as it may mitigate potential receptor desensitization associated with full agonists upon prolonged exposure. nih.gov

Activation of 5-HT4R by this compound leads to several downstream effects beneficial for cognitive function and AD pathology. Notably, 5-HT4R activation promotes the release of acetylcholine, thereby enhancing cholinergic neurotransmission. nih.govpnas.orgpreprints.orgmdpi.comfrontiersin.orgfrontiersin.org Additionally, it triggers the non-amyloidogenic cleavage of APP by activating α-secretase, leading to the production and release of the neurotrophic protein sAPPα. nih.govnih.govpnas.orgpreprints.orgmdpi.comfrontiersin.orgfrontiersin.org this compound promotes sAPPα secretion with an EC50 value of 11.3 nM in cellular models. nih.govnih.govpnas.orgsigmaaldrich.commdpi.com This process is considered beneficial as it favors the production of sAPPα, which is detrimental to the formation of neurotoxic Aβ peptides. pnas.org

Table 2: Serotonin 5-HT4 Receptor (5-HT4R) Activity of this compound

Target ReceptorReceptor SubtypePharmacological ProfileBinding Affinity (Ki)Efficacy (Partial Agonist)EC50 (sAPPα Release)
Serotonin5-HT4RPotent, Selective Partial Agonist10.4 nM~48.3%11.3 nM
Promotion of Soluble Amyloid Precursor Protein-Alpha (sAPPα) Secretion

A key mechanism by which this compound is proposed to exert disease-modifying effects is through the promotion of soluble amyloid precursor protein-alpha (sAPPα) secretion. This process is directly mediated by this compound's activity as a partial agonist at the 5-HT4 receptor uni-freiburg.de. Activation of 5-HT4 receptors triggers the non-amyloidogenic cleavage of APP by α-secretase acs.orguni-freiburg.de. This cleavage pathway produces the neurotrophic sAPPα fragment, which is considered beneficial for neuronal health and synaptic plasticity, while simultaneously reducing the production of the neurotoxic amyloid-beta (Aβ) peptide acs.orguni-freiburg.de. Studies have demonstrated that this compound induces a clear dose-dependent release of sAPPα in vitro. The potency of this compound in promoting sAPPα secretion is characterized by an EC50 value of 11.3 nM.

Secondary Receptor Affinities and Selectivity Profiling of this compound

Beyond its primary targets, this compound exhibits affinity for other receptors, which contributes to a comprehensive understanding of its pharmacological profile.

This compound Interactions with Serotonin 5-HT2B Receptors

This compound interacts with the serotonin 5-HT2B receptor, where it functions as an inverse agonist. This inverse agonism is pharmacologically significant, as it may mitigate potential risks associated with the activation of 5-HT2B receptors, such as valvulopathy, which has been observed with some 5-HT2B receptor agonists. This interaction highlights a nuanced selectivity profile, where this compound modulates 5-HT2B activity rather than activating it.

This compound Binding to Sigma-2 (σ2) Receptors

This compound also demonstrates affinity for sigma-2 (σ2) receptors. These receptors are found in various tissues, and their role is still being elucidated, though they are noted for overexpression in certain tumor cell lines and solid tumors, serving as potential biomarkers for cell proliferation. The interaction of this compound with σ2 receptors is considered not to interfere with its central nervous system effects. Notably, among a panel of receptors tested, only 5-HT2B and σ2 receptors were found to be more sensitive to this compound than the primary target, 5-HT4 receptor, indicating a degree of selectivity.

Selectivity Considerations Against Butyrylcholinesterase (BChE)

Table 1: this compound Receptor Binding and Activity Profile

Target ReceptorAffinity/ActivityValueReference(s)
5-HT4 ReceptorKi8.5–10.4 nM uni-freiburg.de
5-HT4 ReceptorPartial Agonism48–48.3% uni-freiburg.de
5-HT4 ReceptorEC50 (sAPPα release)11.3 nM
Acetylcholinesterase (AChE)IC5016 nM uni-freiburg.de
Butyrylcholinesterase (BChE)SelectivitySelective towards AChE uni-freiburg.de
Serotonin 5-HT2B ReceptorActivityInverse Agonist
Sigma-1 (σ1) ReceptorAffinityHigh affinity noted
Sigma-2 (σ2) ReceptorAffinityAffinity noted (more sensitive than 5-HT4)

Conclusion

Donecopride represents a significant advancement in the rational design of multitarget-directed ligands for neurodegenerative diseases. By combining acetylcholinesterase inhibition and serotonin (B10506) 5-HT4 receptor agonism in a single molecule, it addresses both symptomatic and potential disease-modifying aspects of Alzheimer's disease. The preclinical data gathered to date provide a strong foundation for its continued investigation as a potential therapeutic agent. The development of MTDLs like this compound underscores a paradigm shift in the approach to treating complex, multifactorial diseases, moving beyond single-target strategies towards more holistic therapeutic interventions.

Preclinical Pharmacological Efficacy Studies of Donecopride in Disease Models

In Vitro Neuroprotective and Neurotrophic Investigations

Laboratory-based cellular studies have been instrumental in elucidating the direct effects of Donecopride on neuronal health and function. These experiments have utilized primary cultures of rat hippocampal neurons to model the cellular environment affected by neurodegenerative processes.

In cultured rat hippocampal neurons exposed to soluble amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, this compound demonstrated a significant neuroprotective effect. researchgate.netnih.govnih.gov Treatment with this compound led to an increased survival rate of these neurons, suggesting its potential to counteract the neurotoxic effects of Aβ. researchgate.netnih.govnih.gov

Beyond its neuroprotective capabilities, this compound has also exhibited neurotrophic properties. In vitro studies have shown that the compound improves the neurite network. researchgate.netnih.govnih.gov Furthermore, it provides neurotrophic benefits, which are expressed as the formation of new synapses, a process critical for neuronal communication and plasticity. researchgate.netnih.govnih.gov

Another significant pathological feature of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. In cultures of rat hippocampal neurons, this compound was found to reduce tau hyperphosphorylation. researchgate.netnih.govnih.gov This finding suggests a potential disease-modifying effect by targeting another key aspect of Alzheimer's pathology.

In Vivo Efficacy of this compound in Animal Models of Neurological Dysfunction

To assess the therapeutic potential of this compound in a more complex biological system, researchers have utilized animal models that mimic aspects of neurological dysfunction seen in Alzheimer's disease. These studies have primarily involved murine models.

In vivo studies using two different mouse models of Alzheimer's disease—transgenic 5XFAD mice and mice exposed to soluble amyloid-beta peptides—have demonstrated the potent anti-amnesic properties of this compound. researchgate.netnih.govnih.gov Chronic administration of the compound preserved learning capacities, including both working and long-term spatial memories. researchgate.netnih.govnih.gov

The pro-cognitive and anti-amnesic effects of this compound were evaluated using a battery of behavioral tests. researchgate.netnih.gov These assessments included the novel object recognition test, the Y-maze, and the Morris water maze test, all of which are standard methods for evaluating different aspects of learning and memory in rodents. researchgate.netnih.gov The positive outcomes in these tests provide robust evidence for the cognitive-enhancing effects of this compound in preclinical models. researchgate.netnih.govnih.gov

Preclinical Study Type Model System Key Findings
In Vitro NeuroprotectionRat hippocampal neurons exposed to amyloid-betaIncreased neuronal survival researchgate.netnih.govnih.gov
In Vitro NeurotrophismRat hippocampal neuronsImproved neurite network and formation of new synapses researchgate.netnih.govnih.gov
In Vitro Tau PathologyRat hippocampal neuronsReduced tau protein hyperphosphorylation researchgate.netnih.govnih.gov
In Vivo Cognitive Efficacy5XFAD transgenic micePotent anti-amnesic properties, preservation of learning and memory researchgate.netnih.govnih.gov
In Vivo Cognitive EfficacyMice exposed to soluble amyloid-betaPotent anti-amnesic properties, preservation of learning and memory researchgate.netnih.govnih.gov

Impact of this compound on Amyloid Pathology in Transgenic Models

This compound has been investigated for its potential disease-modifying effects, particularly its ability to impact the core amyloid pathology characteristic of Alzheimer's disease in transgenic animal models. nih.gov Studies have focused on its capacity to reduce the accumulation of amyloid plaques and its influence on the aggregation of amyloid-beta peptides. nih.gov

Chronic administration of this compound has been shown to significantly decrease the amyloid load in the brains of 5XFAD mice. nih.gov This transgenic model is characterized by the aggressive and early development of amyloid plaques. nih.gov Research demonstrated that a three-month treatment regimen with this compound was capable of reducing the levels of amyloid-beta 42 (Aβ₄₂), a key component of amyloid plaques, in both the soluble and insoluble fractions of brain extracts. nih.gov Notably, this reduction in Aβ₄₂ was achieved without affecting the levels of amyloid-beta 40 (Aβ₄₀). nih.gov

The effect of this compound on amyloid plaque deposition was quantified in specific brain regions that are heavily affected in Alzheimer's disease. nih.gov The treatment resulted in a statistically significant decrease in the number of amyloid plaques in the frontal cortex and the entorhinal cortex. nih.gov While a reduction was also observed in the hippocampus, it did not reach statistical significance. nih.gov

Effect of this compound on Amyloid Load in 5XFAD Mice
MeasurementBrain Region/FractionResult of this compound Treatment
Aβ₄₂ Levels (Soluble Fraction)Whole Brain ExtractSignificantly reduced. nih.gov
Aβ₄₂ Levels (Insoluble Fraction)Whole Brain ExtractSignificantly reduced. nih.gov
Aβ₄₀ LevelsWhole Brain Extract (Soluble & Insoluble)No significant change. nih.gov
Number of Amyloid PlaquesFrontal Cortex16 ± 3% reduction (Significant). nih.gov
Entorhinal Cortex24 ± 4% reduction (Significant). nih.gov
HippocampusNot significantly different from control. nih.gov

The observed reduction in amyloid plaque load is indicative of this compound's ability to interfere with the process of amyloid-beta peptide aggregation. nih.gov The pro-cognitive effects of the compound in animal models were accompanied by a measured decrease in amyloid aggregation in the brains of 5XFAD mice. nih.govresearchgate.net

Modulation of Neuroinflammation by this compound in Animal Models

In addition to its effects on cognitive deficits and amyloid pathology, this compound has been evaluated for its ability to modulate neuroinflammatory processes, which are considered a key component of Alzheimer's disease progression. nih.gov The primary marker for neuroinflammation assessed in these studies was astrogliosis, the reactive proliferation of astrocytes. nih.gov

Modulation of Astrogliosis by this compound in 5XFAD Mice
Brain RegionEffect on Astrogliosis
Entorhinal CortexSignificantly decreased. nih.gov
HippocampusTendency to reduce, but not statistically significant. nih.gov
Frontal CortexTendency to reduce, but not statistically significant. nih.gov

Structure Activity Relationship Sar and Rational Drug Design Strategies for Donecopride and Its Derivatives

Identification of Essential Pharmacophores for Multi-Target Engagement

Donecopride's efficacy stems from its ability to engage multiple targets critical in AD pathogenesis. The primary targets identified are Acetylcholinesterase (AChE) and the Serotonin (B10506) 5-HT4 receptor (5-HT4R) frontiersin.orgnih.govnih.govpnas.orgnih.gov.

Acetylcholinesterase (AChE) Inhibition: The pharmacophore derived from donepezil (B133215) is responsible for inhibiting AChE. This action aims to increase acetylcholine (B1216132) levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a key symptomatic treatment for AD frontiersin.orgnih.gov. The ketone function within the donepezil-like structure is crucial for AChE activity, as its isosteric replacement with amide or ester groups has shown reduced efficacy mdpi.com.

5-HT4 Receptor Agonism: The pharmacophore from RS67333 provides 5-HT4R agonist activity. Activation of 5-HT4R is associated with the non-amyloidogenic processing of APP, leading to the release of soluble APPα (sAPPα), a neurotrophic protein that is beneficial for neuronal health and may counteract the neurotoxic effects of amyloid-beta peptides frontiersin.orgnih.govpnas.orgnih.govmdpi.com.

Emerging research has also identified this compound's affinity for the sigma-1 receptor (σ1R), suggesting a potential for a triple-acting ligand profile mdpi.commdpi.commdpi.com. The σ1 receptor is implicated in neuroprotection and modulation of various cellular processes relevant to neurodegenerative diseases.

Systematic Structural Modifications and Derivative Synthesis of this compound

The development of this compound has been followed by extensive medicinal chemistry efforts to synthesize derivatives with improved properties and to explore additional therapeutic targets.

Structural modifications to the this compound scaffold have focused on optimizing its interaction with the primary targets (AChE and 5-HT4R) and exploring new targets.

Phenyl Ring Substitutions: Modifications on the phenyl ring of this compound have been explored to fine-tune its activity. For instance, the replacement of the methoxy (B1213986) group with a deuterated one led to deuthis compound. The substitution of the chlorine atom with various halogens, particularly fluorine, resulted in potent analogs like flucopride, which demonstrated promising in vitro activities and favorable drugability parameters x-mol.netnih.gov.

Indole (B1671886) Derivatives: Replacing the benzene (B151609) ring of this compound with a substituted indole ring, and modifying the basic nitrogen with various groups (e.g., benzyl, cyclopropyl, n-butyl), has been investigated. These modifications aimed to enhance affinity for targets like the σ1 receptor, leading to compounds with balanced potency across multiple targets mdpi.commdpi.commdpi.com. For example, indole derivatives have been synthesized to increase potency against AChE and the σ1 receptor, with one derivative showing an IC50 of 28.8 nM against AChE researchgate.net.

The discovery of this compound's affinity for the σ1 receptor spurred the development of derivatives designed to engage AChE, 5-HT4R, and σ1R simultaneously mdpi.commdpi.commdpi.com.

AChE, 5-HT4R, and σ1R Ligands: Studies have reported indolic derivatives of this compound that exhibit dual AChE inhibitory activity (IC50 = 29 nM) and affinities for both 5-HT4R (Ki = 38 nM) and σ1R (Ki = 5 nM). These compounds represent a move towards triple-acting ligands, leveraging the therapeutic potential of targeting these three key pathways in AD mdpi.com.

AChE, 5-HT4R, and 5-HT6R Ligands: Further advancements have led to the design of compounds targeting AChE, 5-HT4R, and the 5-HT6 receptor (5-HT6R). For instance, a compound (designated as 17 in one study) was developed as a fumaric acid salt exhibiting balanced activities as a partial agonist of h5-HT4R (Ki = 210 nM), an inverse agonist of h5-HT6R (Ki = 219 nM), and an inhibitor of hAChE (IC50 = 33.7 nM) nih.gov. The blockade of 5-HT6R is known to improve cognitive performance by increasing the release of neurotransmitters like acetylcholine mdpi.com.

Computational Approaches in this compound Design and Optimization

Computational methods have been instrumental in guiding the design, synthesis, and optimization of this compound and its analogues.

Molecular docking plays a crucial role in predicting how this compound and its derivatives bind to their target proteins, providing insights into binding modes and affinities plos.orgopenaccessjournals.com.

Predicting Binding Poses: Docking studies have been used to visualize the interaction of this compound and its derivatives within the binding sites of target proteins like AChE. For example, docking simulations have shown the position of this compound and its analogues within the hAChE binding site, highlighting key interactions with amino acid residues semanticscholar.orgresearchgate.net. These studies help in understanding how structural modifications influence binding affinity and selectivity.

Virtual Screening: Docking is also employed in virtual screening to identify novel compounds with desired binding profiles. For instance, docking studies have been used to explore benzalaniline derivatives containing a 1,3,4-oxadiazole (B1194373) skeleton targeting various AD-associated proteins, including AChE researchgate.net.

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity, aiding in the prediction of activity for new molecules and guiding optimization efforts jocpr.comnih.govbiorxiv.org.

Predicting Potency and Selectivity: QSAR models help in understanding which structural features contribute most significantly to the potency and selectivity of this compound derivatives. By correlating molecular descriptors with biological data, QSAR can predict the activity of synthesized compounds, thereby streamlining the drug discovery process. For example, QSAR studies have been used to inform the design of donepezil hybrids, aiming to optimize inhibition of multiple enzymes like MAO-A, MAO-B, AChE, and BuChE frontiersin.org.

Guiding Lead Optimization: QSAR models are essential for lead optimization, allowing medicinal chemists to rationally modify lead compounds like this compound to enhance desired activities and minimize unwanted effects. This iterative process of design, synthesis, testing, and QSAR analysis accelerates the identification of promising drug candidates jocpr.com.

In Silico Screening and Lead Optimization Methodologies

The development of Multi-Target Directed Ligands (MTDLs) represents a significant advancement in the treatment of complex diseases like Alzheimer's Disease (AD). This compound, a notable MTDL, exemplifies this approach by simultaneously inhibiting acetylcholinesterase (AChE) and activating the serotonin subtype 4 receptor (5-HT4R) frontiersin.organr.frfrontiersin.org. Rational drug design, heavily supported by in silico methodologies, is paramount in creating such sophisticated molecules. These computational tools accelerate the identification and optimization of lead compounds by predicting their interactions with biological targets and guiding structural modifications frontiersin.orgresearchgate.net.

Key in silico techniques utilized in the optimization of this compound and related compounds include:

Virtual Screening and Molecular Docking: These methods are employed to screen large compound libraries and predict the binding affinity and orientation of molecules to target proteins frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. Docking studies are crucial for understanding how this compound and its analogs interact with the active sites of AChE, 5-HT4R, and even other targets like 5-HT6R, thereby explaining observed SAR nih.gov. This process helps in ranking potential candidates and identifying molecules with improved binding characteristics.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are developed using existing data to predict the biological activity of new compounds based on their chemical structures. These models are instrumental in optimizing physicochemical and pharmacokinetic properties and predicting substitutions that could enhance target affinity frontiersin.orgfrontiersin.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, assessing binding stability and conformational changes. These simulations are valuable for understanding the detailed interactions at the molecular level and refining lead compounds researchgate.netresearchgate.netijcce.ac.ir.

Research has explored structural modifications to this compound to achieve desired multi-target profiles. For instance, studies have investigated rigidification strategies and the impact of substitutions on specific molecular scaffolds, such as the piperidine (B6355638) ring of RS67333 (a precursor to this compound). These efforts have led to the identification of novel ligands that modulate AChE, 5-HT4R, and 5-HT6R, demonstrating how in silico analyses guide the discovery of compounds with refined multi-target activities nih.gov.

Prodrug Strategies for Enhanced Pharmacological Profiles

Prodrug strategies offer a means to improve the pharmacokinetic properties, bioavailability, and targeted delivery of active pharmaceutical agents. In the context of this compound research, these strategies have been employed to design novel MTDLs that leverage the inherent activities of this compound while potentially mitigating limitations or introducing new therapeutic dimensions.

Specifically, researchers have designed and synthesized derivatives of this compound using prodrug approaches, including phenolic and carbamate (B1207046) derivatives oup.comnih.gov. The fundamental concept behind these prodrugs is to create molecules that can covalently inhibit AChE, thereby releasing active metabolites that retain this compound's potent 5-HT4R agonist and AChE inhibitory activities nih.govresearchgate.net. This approach aims to achieve neuroprotective effects and restore cholinergic neurotransmission through a controlled release mechanism oup.com.

Kinetic studies have been conducted on these prodrug derivatives to characterize their inhibition mechanisms. For example, carbamate derivative 20 exhibited a mixed-type inhibition profile, analogous to known covalent AChE inhibitors like rivastigmine. In contrast, phenolic derivative 19 demonstrated non-competitive inhibition, suggesting potential interactions with different sites on the enzyme nih.gov. These findings highlight how prodrug design can modulate the interaction of the compound with its targets, offering a pathway for optimizing therapeutic efficacy.

Compound Data Tables

Table 1: this compound Derivatives and Illustrative Structure-Activity Relationships

Compound / Derivative ClassPrimary Target(s)Key Activity Metric (Example)Notes on SAR / Design RationaleReference
This compoundAChE, 5-HT4RAChE IC50 = 16 nMDual AChE inhibitor and 5-HT4R agonist frontiersin.org
Indolic DerivativesAChE, 5-HT4R, σ1RAChE IC50 = 29 nM; 5-HT4R Ki = 38 nMCombination of AChE inhibition, 5-HT4R agonism, and σ1R affinity mdpi.com
PhenylpyrazolesAChE, 5-HT6RModulated AChE and 5-HT6R bindingConformationally constrained derivatives designed to target AChE and 5-HT6R nih.gov
Piperidine Ring Modifications (on RS67333 precursor)5-HT4R, 5-HT6R, AChEVaried affinities for targetsModifications aimed at improving 5-HT6R antagonism or AChE inhibition while retaining 5-HT4R affinity nih.gov

Advanced Methodological Approaches in Donecopride Research

In Vitro Cellular and Subcellular Assays for Mechanism Elucidation

To understand the molecular and cellular mechanisms of Donecopride, researchers have employed a variety of in vitro assays. Primary cultures of rat hippocampal neurons are a key system used to model the effects of neurotoxic insults, such as exposure to soluble amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease pathology. nih.govnih.gov

In these assays, this compound has been shown to exert significant neuroprotective effects. Key findings from these cellular studies include:

Increased Neuronal Survival: this compound enhanced the survival of neurons exposed to toxic concentrations of soluble Aβ peptides. nih.gov

Improved Neurite Network Integrity: The compound helped preserve the complex network of neurites, which is often compromised in neurodegenerative conditions. nih.govnih.gov

Neurotrophic Benefits: Treatment with this compound led to the formation of new synapses, indicating a potential for synaptic regeneration. nih.gov

Reduced Tau Hyperphosphorylation: In cultures of rat hippocampal neurons, this compound was found to decrease the hyperphosphorylation of tau protein, a critical pathological hallmark of Alzheimer's disease. nih.govnih.gov

These studies have helped to confirm this compound's dual mechanism of action as both a potent acetylcholinesterase (AChE) inhibitor and a 5-HT4 receptor agonist. nih.govnih.govresearchgate.net The activation of 5-HT4 receptors is known to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the secretion of the neuroprotective soluble APPα (sAPPα). researchgate.netnih.gov

Assay TypeModel SystemKey Parameter MeasuredObserved Effect of this compound
Neuronal Viability AssayPrimary rat hippocampal neurons exposed to soluble Aβ peptidesNeuronal survival rateIncreased survival of neurons nih.gov
Neurite Outgrowth AnalysisPrimary rat hippocampal neurons exposed to soluble Aβ peptidesIntegrity and complexity of neurite networkPreservation and improvement of the neurite network nih.govnih.gov
Synapse Formation AssayPrimary rat hippocampal neuronsNumber of new synapsesNeurotrophic benefits expressed as new synapse formation nih.gov
Tau Phosphorylation AssayPrimary rat hippocampal neuronsLevels of hyperphosphorylated tauReduced tau hyperphosphorylation nih.govnih.gov
Enzyme Inhibition AssayIsolated acetylcholinesterase (AChE)IC50 valuePotent inhibition of AChE nih.govresearchgate.net
Receptor Binding/Activation AssayCells expressing 5-HT4 receptorsReceptor affinity (Ki) and agonist activityPartial agonism at 5-HT4 receptors nih.gov

Characterization and Application of Advanced Animal Model Systems for Disease Pathophysiology

To evaluate the in vivo efficacy of this compound, researchers have utilized well-characterized and complementary animal models that replicate key aspects of Alzheimer's disease pathophysiology. nih.govnih.gov The selection of appropriate models is critical for bridging the gap between preclinical findings and potential human therapeutic applications. inotiv.comnih.gov

The primary models used in this compound research include:

5XFAD Transgenic Mice: This is an aggressive amyloid-producing mouse model that co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes. nih.govinotiv.com These mice develop significant amyloid plaque pathology, gliosis, and synaptic deficits, leading to cognitive impairments. nih.govinotiv.com In this model, this compound was tested for its ability to prevent amyloid production and the associated cognitive decline following chronic administration. nih.gov

Aβ Oligomer (AβO)-Injected Mice: This model involves the direct intracerebroventricular injection of soluble Aβ oligomers into the brains of mice. nih.gov It is used to study the acute neurotoxic effects of Aβ and to assess a compound's ability to counteract these immediate pathological insults. nih.gov This model was instrumental in demonstrating this compound's capacity to challenge the acute toxicity of amyloid. nih.gov

Studies using these models have shown that chronic administration of this compound leads to potent anti-amnesic properties and a decrease in amyloid aggregation in the brain. nih.govnih.gov

Animal ModelKey Pathophysiological FeaturesApplication in this compound ResearchKey Findings
5XFAD Transgenic MouseAggressive amyloid-β plaque deposition, gliosis, neuroinflammation, synaptic dysfunction, cognitive deficits. nih.govinotiv.comTo evaluate the potential of this compound to prevent amyloid production and associated long-term cognitive impairment. nih.govChronic treatment decreased amyloid aggregation and prevented memory impairments. nih.govnih.gov
Aβ Oligomer (AβO)-Injected MouseAcute neurotoxicity, synaptic dysfunction, and cognitive deficits induced by soluble Aβ oligomers. nih.govTo demonstrate this compound's ability to challenge the acute toxicity of amyloid. nih.govThis compound administration rescued spatial working memory impairments induced by Aβ peptides. nih.gov

Neurobehavioral Assessment Techniques in Preclinical Studies

A battery of neurobehavioral tests is essential for assessing the effects of therapeutic candidates on the cognitive deficits that characterize animal models of Alzheimer's disease. nih.govplos.org In preclinical studies of this compound, several well-validated tests have been employed to evaluate its pro-cognitive and anti-amnesic effects. nih.govnih.gov

These assessment techniques include:

Novel Object Recognition (NOR) Test: This test assesses long-term recognition memory. nih.gov It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. Animals treated with this compound showed preserved long-term memory performance in this task. nih.govnih.gov

Y-Maze Test: This task is used to evaluate spatial working memory through spontaneous alternation. nih.govnih.gov Alternation behavior relies on the mouse's ability to remember which arms of the maze it has recently visited. This compound was shown to rescue impairments in spatial working memory in Aβ-injected mice. nih.gov

Morris Water Maze (MWM) Test: The MWM is a widely used test for assessing spatial learning and memory. nih.govnih.gov It requires the animal to find a hidden platform in a pool of water, using distal visual cues for navigation. This compound treatment preserved learning capacities and long-term spatial memories in animal models of Alzheimer's disease. nih.govnih.gov

These tests collectively provide a comprehensive evaluation of a compound's impact on different domains of cognition and memory. plos.org

Assessment TechniqueCognitive Domain AssessedBrief DescriptionRelevance to this compound Research
Novel Object Recognition (NOR) TestRecognition Memory (Long-term)Measures the ability of a mouse to distinguish between a familiar and a novel object. nih.govDemonstrated that this compound prevents deficits in long-term recognition memory in 5XFAD mice. nih.gov
Y-Maze Test (Spontaneous Alternation)Spatial Working MemoryAssesses the willingness of rodents to explore new environments by measuring the percentage of spontaneous alternations between the three arms of the maze. nih.govnih.govShowed that this compound rescues spatial working memory impairments induced by soluble Aβ peptides. nih.gov
Morris Water Maze (MWM) TestSpatial Learning and MemoryRequires an animal to learn the location of a hidden escape platform in a circular pool using spatial cues. nih.govnih.govConfirmed that this compound preserves spatial learning and memory capacities in animal models of AD. nih.gov

Spectrometric and Chromatographic Analytical Methods for Biochemical Profiling

The biochemical profiling of a drug candidate like this compound involves precise and sensitive analytical methods to quantify the compound and its metabolites in biological matrices. researchgate.netnd.edu While specific developmental papers on this compound's analytical methodology are not detailed in the provided context, standard pharmaceutical analysis techniques are routinely applied.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating a compound from complex mixtures, such as plasma or tissue homogenates. researchgate.netlabinsights.nl Coupled with various detectors, HPLC allows for accurate quantification.

Spectrometric Methods: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for drug quantification in biological samples due to its high sensitivity and specificity. researchgate.netnih.gov This technique allows for the unambiguous identification and measurement of the parent drug and its metabolites at very low concentrations. nih.gov UV-Visible spectrophotometry can also be used for quantification in simpler solutions or during formulation analysis. researchgate.netijpras.com

These methods are crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted. This information is vital for understanding the compound's behavior in vivo. For instance, LC-MS/MS would be used to measure this compound concentrations in brain tissue and plasma samples from the animal models to correlate drug exposure with the observed behavioral and pathological outcomes. nih.gov

Analytical MethodPrincipleApplication in Drug ResearchLikely Use in this compound Profiling
High-Performance Liquid Chromatography (HPLC)Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. labinsights.nlSeparation and quantification of drugs and metabolites in bulk forms, formulations, and biological fluids. researchgate.netTo separate this compound from endogenous components in plasma and brain tissue samples for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.govGold standard for trace-level quantification of drugs and metabolites in complex biological matrices (e.g., plasma, tissue). researchgate.netnih.govTo determine the concentration of this compound and its potential metabolites in pharmacokinetic and biodistribution studies.
UV-Visible SpectrophotometryMeasures the absorption of light by a substance at specific wavelengths. researchgate.netQuantification of pure drug substances and in pharmaceutical formulations; often used in dissolution testing. ijpras.comFor quality control of the bulk drug substance and in the analysis of pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds which are then detected by mass spectrometry. nih.govAnalysis of volatile or derivatized non-volatile compounds.Less likely than LC-MS unless this compound or its metabolites are volatile or can be easily derivatized.

Future Directions and Advanced Research Perspectives for Donecopride

Exploration of Additional Molecular Targets for Expanded Polypharmacology

The foundational dual-activity of Donecopride serves as a platform for developing next-generation compounds with an even broader mechanism of action. The complex, multifactorial nature of Alzheimer's disease pathology encourages the engagement of multiple disease-related pathways simultaneously. consensus.appnih.gov Research is now moving towards incorporating additional relevant biological targets into the this compound scaffold.

One of the most promising additional targets is the sigma-1 (σ1) receptor. researchgate.net This unique receptor, located at the endoplasmic reticulum membrane, is involved in crucial cellular processes like neuroprotection, neuroinflammation, and neurotransmission. mdpi.com Notably, the established Alzheimer's drug, donepezil (B133215), has been shown to bind to σ1 receptors at therapeutic doses, suggesting the clinical relevance of this target. mdpi.com Researchers have successfully modified this compound to create indole (B1671886) derivatives that possess potent inhibitory activity against both AChE and the sigma-1 receptor. researchgate.net This triple-action profile could offer synergistic benefits, addressing cholinergic deficits, amyloidogenic processing (via 5-HT4R), and cellular stress responses (via σ1R).

Beyond the sigma-1 receptor, other G protein-coupled receptors (GPCRs) involved in AD pathogenesis are being considered. For instance, new series of compounds have been synthesized based on the this compound structure that add 5-HT6 receptor antagonism to the existing AChE inhibition and 5-HT4 agonism, creating a triple-action profile within a single molecule. researchgate.net The rationale is that combining these activities could yield a more comprehensive therapeutic effect than targeting each pathway individually. nih.gov

Compound ClassPrimary TargetsAdditional Explored TargetTherapeutic Rationale
This compound Acetylcholinesterase (AChE), Serotonin (B10506) 5-HT4 Receptor (5-HT4R)-Symptomatic (AChE) and Disease-Modifying (5-HT4R) Effects
Indole Derivatives Acetylcholinesterase (AChE)Sigma-1 Receptor (σ1R)Addresses cellular stress and neuroprotection in addition to cholinergic deficits. researchgate.net
Novel MTDLs Acetylcholinesterase (AChE), Serotonin 5-HT4 Receptor (5-HT4R)Serotonin 5-HT6 ReceptorCombines symptomatic relief with modulation of multiple neurotransmitter systems. researchgate.net

Design and Synthesis of Novel this compound Derivatives with Tailored Therapeutic Profiles

Medicinal chemistry efforts are focused on the strategic pharmacomodulation of the this compound molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.net The goal is to generate novel derivatives with therapeutic profiles tailored to specific aspects of Alzheimer's pathology. A key approach in this endeavor is the application of a "rigidification" or "constrained analog" strategy. researchgate.net By creating more conformationally restricted versions of the molecule, researchers can better understand the optimal three-dimensional structure required for binding to its targets, thus refining the structure-activity relationship (SAR). researchgate.netmdpi.com

This strategy has led to the synthesis of novel phenylpyrazole and benzisoxazole derivatives. researchgate.net These compounds are generated through late-stage functionalization processes, allowing for the exploration of structural diversity around the core this compound scaffold. researchgate.net In vitro evaluations of these new chemical entities assess their inhibitory activity against human AChE and their binding affinity and functional activity at serotonin receptors like 5-HT4R. researchgate.net The synthesis and testing of these constrained analogues provide crucial data on how modifications to different parts of the molecule—such as the linker region or the terminal cyclic group—impact its interaction with each biological target. researchgate.net This detailed SAR knowledge is essential for designing future multi-target-directed ligands with an optimized balance of activities. mdpi.com

Integration of Innovative Methodological Advancements in Preclinical Research

To better predict the clinical potential of this compound and its derivatives, researchers are moving beyond traditional preclinical models and integrating more sophisticated and translationally relevant technologies.

Advanced Neuroimaging: In animal models of AD, such as the 5xFAD mouse, advanced in vivo neuroimaging techniques are being employed to provide a more detailed picture of a drug's effect on the brain. nih.gov High-field magnetic resonance imaging (MRI) can assess structural changes like cortical atrophy, while diffusion tensor imaging (DTI) can monitor the integrity of white matter tracts. nih.govnih.gov Positron emission tomography (PET) allows for the visualization and quantification of specific pathological hallmarks, using tracers to measure amyloid plaque burden, tau pathology, neuroinflammation, and cerebral metabolism. confex.com These non-invasive techniques enable longitudinal studies in the same animals, offering dynamic insights into how treatment with this compound analogues affects the progression of AD pathology over time. researchgate.net

Advanced In Vitro Models: There is a significant shift from two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models that better recapitulate the intricate environment of the human brain. nih.govvator.tv Cerebral organoids and neurospheroids, derived from human induced pluripotent stem cells (iPSCs), can model key aspects of AD pathology, including amyloid aggregation and tau hyperphosphorylation. nih.govnih.gov These 3D models are increasingly used as platforms for assessing the efficacy and neuroprotective effects of new compounds in a human-relevant context. nih.gov Furthermore, integrating these organoids into microfluidic "organ-on-a-chip" systems allows for the study of interactions between different cell types and the modeling of physiological processes like blood flow, offering a more dynamic and accurate drug testing environment. mdpi.com

MethodologyApplication in this compound ResearchPotential Insights
High-Field MRI/DTI Non-invasive longitudinal assessment of brain structure in animal models. nih.govnih.govEffects on brain atrophy and white matter integrity.
PET Imaging In vivo quantification of amyloid plaques, tau tangles, and neuroinflammation. confex.comDirect evidence of target engagement and modification of core AD pathologies.
Cerebral Organoids Testing drug efficacy on amyloid and tau pathology in a human 3D cell model. nih.govnih.govPatient-specific drug responses and deeper mechanistic understanding.
Organ-on-a-Chip Dynamic culture of neurospheroids to model cellular interactions and blood flow. mdpi.comEvaluation of drug efficacy in a more physiologically complex environment.

Translational Considerations from Preclinical Findings to Future Research Trajectories

The transition of this compound or its derivatives from preclinical success to clinical viability presents significant challenges, particularly for a multi-target drug aimed at a complex disease like AD. nih.govresearchgate.net A critical aspect of this transition is the use of robust biomarkers to bridge the gap between animal models and human patients. nih.govyoutube.com

Preclinical studies have shown that this compound can reduce amyloid aggregation and decrease tau hyperphosphorylation in animal models. nih.gov These findings are highly significant from a translational perspective, as amyloid and tau are the core pathological hallmarks of AD and can be measured in humans using biomarkers. nih.gov PET imaging and cerebrospinal fluid (CSF) analysis are used in clinical trials to quantify amyloid and tau levels. youtube.com Therefore, the preclinical data on this compound's ability to modify these pathologies provide a strong rationale for its investigation in human trials and suggest that these same markers could be used to demonstrate target engagement and disease modification in patients. nih.gov

The development path for multi-target drugs like this compound is inherently more complex than for single-target agents. consensus.appnih.gov Key challenges include selecting the right combination of targets and designing a single molecule with balanced activity and appropriate pharmacokinetic properties to ensure it reaches the central nervous system effectively. consensus.app Future clinical trials will need to be meticulously designed to not only assess cognitive and functional endpoints but also to incorporate biomarkers that can provide objective evidence of the drug's biological effects on its multiple targets. youtube.com The success of these trials will depend on demonstrating that the multifaceted mechanism of action observed in preclinical models translates into meaningful clinical benefits for patients with Alzheimer's disease. nih.gov

Q & A

Q. What are the primary molecular targets of Donecopride, and how were they experimentally validated?

this compound is a multitarget-directed ligand (MTDL) designed to inhibit acetylcholinesterase (AChE) and act as a 5-HT4 receptor (5-HT4R) agonist. Its dual activity was identified through docking studies using human AChE (PDB ID: 4EY7) and a 5-HT4R homology model derived from the β2-adrenergic receptor (PDB ID: 2RH1). Key interactions include protonated piperidine nitrogen binding to Asp100 (5-HT4R) and hydrogen bonding between the benzamide substituent and Ser197 . Validation involved in vitro assays measuring AChE inhibition (IC₅₀) and 5-HT4R agonism (EC₅₀) in nanomolar ranges, confirming its multitarget mechanism .

Q. Which preclinical models are most relevant for assessing this compound’s neuroprotective effects?

Studies utilized NMRI mice for cognitive enhancement (e.g., novel object recognition tests) and C57BL/6 mice to measure sAPPa release, a neuroprotective amyloid precursor protein (APP) fragment. These models were chosen for their translational relevance to Alzheimer’s disease (AD) pathophysiology, particularly synaptic plasticity and amyloidogenic pathway modulation .

Q. How should researchers design in vitro experiments to evaluate this compound’s dual-target activity?

Use parallel assays for AChE inhibition (e.g., Ellman’s method) and 5-HT4R agonism (e.g., cAMP accumulation assays). Ensure consistency in buffer conditions (pH 7.4, 37°C) and control for off-target effects via receptor selectivity panels. Dose-response curves should span 0.1–1000 nM to capture full efficacy and potency profiles .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo efficacy data for this compound be reconciled?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic stability . To address this:

  • Perform ADME profiling (e.g., microsomal stability assays) to assess bioavailability.
  • Use cerebrospinal fluid (CSF) sampling in animal models to verify CNS exposure.
  • Apply PK/PD modeling to correlate plasma concentrations with target engagement .

Q. What methodological considerations are critical for optimizing this compound’s dual-target engagement in complex systems?

  • Balanced Potency : Ensure AChE inhibition (Ki) and 5-HT4R agonism (EC₅₀) ratios align with therapeutic windows (e.g., 1:1 to 1:10).
  • Temporal Dynamics : Use staggered dosing in animal models to mimic sustained receptor activation alongside enzyme inhibition.
  • Functional Selectivity : Evaluate biased agonism at 5-HT4R via β-arrestin recruitment vs. G-protein signaling assays .

Q. How can researchers systematically analyze this compound’s disease-modifying potential beyond symptom alleviation?

  • Longitudinal Studies : Monitor sAPPa/sAPPβ ratios in AD transgenic models over 6–12 months.
  • Biomarker Integration : Combine proteomic analysis (e.g., Aβ42, tau phosphorylation) with behavioral endpoints.
  • Network Pharmacology : Map this compound’s targets onto AD-related pathways (e.g., Wnt/β-catenin, PI3K/Akt) using systems biology tools .

Methodological Frameworks

Q. What frameworks are recommended for structuring hypothesis-driven research on this compound?

  • PICOT Framework : Define P opulation (e.g., AD patients), I ntervention (this compound dose), C omparator (e.g., donepezil), O utcome (e.g., MMSE scores), and T imeframe (e.g., 24-week trials) .
  • P-E/I-C-O : Refine variables for mechanistic studies: P rotein targets, E xposure metrics, I n vitro systems, C ontrol conditions, O utcome assays (e.g., IC₅₀, receptor occupancy) .

Q. How should contradictory findings in this compound’s serotonergic effects be addressed?

  • Meta-Analysis : Aggregate data from independent studies to identify consensus on 5-HT4R efficacy.
  • Structural Reanalysis : Compare this compound’s binding poses across receptor conformations (e.g., active vs. inactive states) using molecular dynamics simulations .
  • Experimental Replication : Adhere to Beilstein Journal guidelines for detailed methodology to ensure reproducibility (e.g., full synthetic protocols, NMR/HRMS data) .

Data Validation and Reproducibility

Q. What steps ensure robust validation of this compound’s multitarget effects?

  • Orthogonal Assays : Confirm AChE inhibition via TLC-autoradiography alongside fluorometric methods.
  • Negative Controls : Use selective antagonists (e.g., GR113808 for 5-HT4R) to isolate target-specific effects.
  • Blinded Analysis : Implement third-party data validation to mitigate bias .

Q. How can researchers mitigate variability in this compound’s cognitive assessments across labs?

  • Standardized Protocols : Adopt consensus guidelines for behavioral tests (e.g., Morris water maze parameters).
  • Cohort Stratification : Control for genetic background (e.g., C57BL/6 substrains) and environmental factors (e.g., circadian cycles).
  • Open Data Sharing : Publish raw datasets in repositories like Zenodo for cross-lab benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.